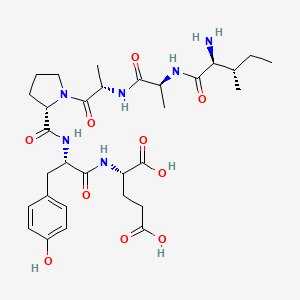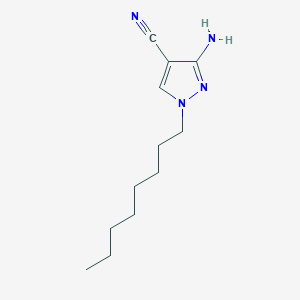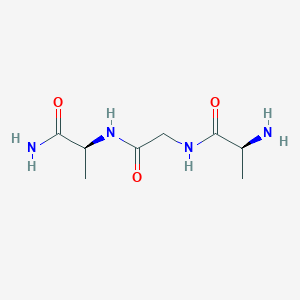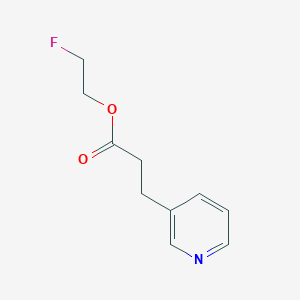![molecular formula C17H19NO B14220617 [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol CAS No. 596104-99-3](/img/structure/B14220617.png)
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol is a chiral compound with significant importance in organic chemistry. It features a four-membered azetidine ring, which is substituted with benzyl and phenyl groups, making it a valuable intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol typically involves the enantioselective addition of nucleophiles to azetidinone derivatives. One common method includes the use of lithium dialkylcuprates for the diastereoselective 1,4-addition to azetidinone, followed by reduction to yield the desired alcohol . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors to enhance efficiency and yield. The use of continuous flow microreactors allows for better control over reaction parameters, leading to more sustainable and scalable production processes .
化学反応の分析
Types of Reactions
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Further reduction to amines or other alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Tosyl chloride (TsCl) in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted azetidines, depending on the reaction conditions and reagents used .
科学的研究の応用
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Employed in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism by which [(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects .
類似化合物との比較
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar structural features but different functional groups.
(2S,3R)-2-bromo-3-hydroxysuccinate: Shares the azetidine ring but differs in substituents and reactivity.
Uniqueness
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its role as a chiral building block make it a valuable compound in synthetic organic chemistry .
特性
CAS番号 |
596104-99-3 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol |
InChI |
InChI=1S/C17H19NO/c19-13-17-16(15-9-5-2-6-10-15)12-18(17)11-14-7-3-1-4-8-14/h1-10,16-17,19H,11-13H2/t16-,17+/m0/s1 |
InChIキー |
BNJWNPKWNPROAP-DLBZAZTESA-N |
異性体SMILES |
C1[C@H]([C@H](N1CC2=CC=CC=C2)CO)C3=CC=CC=C3 |
正規SMILES |
C1C(C(N1CC2=CC=CC=C2)CO)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)



![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)


![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)

![9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-](/img/structure/B14220606.png)
![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)

![1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14220622.png)
